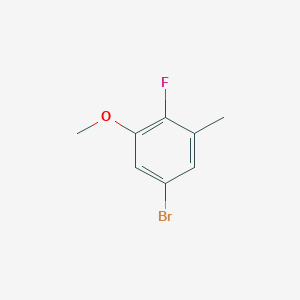

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLXSNQTRFKATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

- The synthesis often begins with a substituted benzene such as 1-methoxy-3-methylbenzene (methyl anisole), which already contains the methoxy and methyl groups at the desired positions.

- Fluorination is introduced selectively at position 2, guided by directing effects of the methoxy and methyl groups.

Fluorination Step

- Electrophilic fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Alternatively, nucleophilic aromatic substitution on activated intermediates (e.g., diazonium salts or halogenated precursors) can introduce fluorine at the 2-position.

- Reaction conditions: mild temperatures (0–50 °C), polar aprotic solvents (e.g., acetonitrile, DMF) to enhance regioselectivity.

Bromination Step

- Bromination is carried out after fluorination to install bromine at the 5-position.

- Electrophilic aromatic substitution using bromine (Br2) in the presence of Lewis acid catalysts such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) is common.

- The methoxy and methyl groups direct bromination ortho/para to themselves, favoring substitution at position 5.

- Reaction conditions: controlled temperature (0–30 °C) to avoid polybromination, inert atmosphere to prevent side reactions.

Methylation and Methoxylation (if not pre-installed)

- If starting materials lack methyl or methoxy groups, methylation can be performed using methyl iodide (CH3I) or dimethyl sulfate in the presence of a base.

- Methoxylation is typically introduced via nucleophilic substitution of halogenated intermediates with sodium methoxide (NaOCH3) in polar solvents.

- A lithiation approach involves directed ortho-lithiation of 1-bromo-4-fluorobenzene with strong lithium bases such as lithium diisopropylamide (LDA) at low temperatures (below 0 °C, preferably below -40 °C).

- The lithiated intermediate (5-bromo-2-fluorophenyl lithium) is then reacted with trialkyl borates (e.g., trimethyl borate) to form boronate esters.

- Subsequent hydrolysis yields boronic acids, which can be further functionalized to introduce methoxy and methyl groups via cross-coupling reactions.

- This method offers high regioselectivity and purity, suitable for industrial scale-up.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Fluorination | Selectfluor or NFSI | 0–50 | Acetonitrile/DMF | Controls regioselectivity |

| Bromination | Br2 + FeBr3 or AlBr3 | 0–30 | CCl4 or CH2Cl2 | Avoids polybromination |

| Lithiation | LDA or lithium amides | <0 to -40 | THF or Et2O | Requires inert atmosphere |

| Boronation | Trialkyl borate (e.g., trimethyl borate) | Room temperature | THF | Followed by acidic hydrolysis |

| Methylation | CH3I or dimethyl sulfate + base | 25–60 | Acetone or DMF | If required |

- Sequential halogenation with controlled conditions yields 5-bromo-2-fluoro-1-methoxy-3-methylbenzene with overall yields ranging from 50% to 75%, depending on the purity of starting materials and reaction optimization.

- Lithiation-boronate routes report higher purity and yield due to better regioselectivity and fewer side reactions.

- Reaction times vary from 2 to 6 hours per step, with temperature control being critical for selectivity.

- Industrial processes emphasize mild conditions and avoidance of chromatographic purification to enhance scalability.

- Structural confirmation is achieved by:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify methoxy (δ ~3.7–4.0 ppm) and methyl (δ ~2.3 ppm) groups, with characteristic shifts for halogenated carbons.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.

- X-ray Crystallography: Confirms substitution pattern and bond lengths, especially for halogen atoms.

Summary Table: Preparation Methods for this compound

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Halogenation | Fluorination → Bromination → Methylation/Methoxylation | Straightforward, uses common reagents | Requires careful regioselectivity control |

| Directed Lithiation/Boronate | Lithiation of 1-bromo-4-fluorobenzene, boronation, hydrolysis, functionalization | High regioselectivity, high purity | Requires low temperatures, strong bases |

| Diazotization-Fluorination (for fluorine introduction) | Diazotization of amino intermediates, fluorination, bromination | Mild conditions, high yield | Multi-step, requires handling diazonium salts |

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Suzuki-Miyaura coupling: This reaction involves the coupling of the brominated compound with boronic acids or esters in the presence of a palladium catalyst.

Oxidation and reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., DMF, DMSO).

Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products:

Nucleophilic substitution: Substituted anisoles with various functional groups.

Suzuki-Miyaura coupling: Biaryl compounds.

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Biological and Medicinal Applications

In the realm of medicinal chemistry, this compound has garnered attention for its potential biological activities.

Pharmacological Properties

Research indicates that this compound may exhibit properties that could be beneficial for drug development:

- Anticancer Activity : Studies have shown that structural modifications of similar compounds can enhance anticancer efficacy. The introduction of substituents on the benzene ring has been linked to increased activity against cancer cells.

- Antimicrobial Efficacy : Related brominated compounds demonstrate promising antimicrobial activity against Gram-positive bacteria. The halogen presence is crucial for enhancing interactions with bacterial cell membranes .

Industrial Applications

This compound is also significant in industrial applications:

- Specialty Chemicals : It serves as a building block for producing specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

- Agrochemicals : The compound is explored for use in developing agrochemical products, where its reactivity can lead to novel formulations with enhanced efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological implications and potential therapeutic applications of this compound:

Study 1: Anticancer Activity

A research article published in MDPI emphasizes how fluorinated nucleosides with structural modifications significantly enhance anticancer activity, demonstrating that substituent placement on the benzene ring can increase efficacy against cancer cells.

Study 2: Antimicrobial Efficacy

Research on related brominated compounds has revealed their effectiveness against Gram-positive bacteria, emphasizing the importance of halogenated compounds in developing antimicrobial agents.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene depends on its specific application. In Suzuki-Miyaura coupling , the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form a biaryl product . In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene but differ in substituent type, position, or functional groups, leading to distinct physicochemical and reactivity profiles.

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Purity | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | 1351668-20-6 | C₈H₈BrFO | 97% | Br (5), F (2), OCH₃ (1), CH₃ (3) | High halogen density; moderate polarity |

| 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | 103889-37-8 | C₇H₃ClF₄ | 95% | Cl (1), F (3), CF₃ (2) | Higher lipophilicity due to CF₃ group |

| 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene | 945557-06-2 | C₈H₆BrF₃O | N/A | Br (5), F (1), CF₂H (2), OCH₃ (3) | Enhanced electronegativity; lower mass |

| 1-Bromo-3-fluoro-5-methoxybenzene | 27407-11-0 | C₇H₆BrFO | N/A | Br (1), F (3), OCH₃ (5) | Absence of methyl group; steric effects |

| 5-Bromo-3-fluorobenzene-1,2-diol | 121219-03-2 | C₆H₅BrF O₂ | N/A | Br (5), F (3), OH (1,2) | High polarity; hydrogen bonding capacity |

| 5-Bromo-4-fluoro-2-methylaniline | Not provided | C₇H₇BrF N | N/A | Br (5), F (4), NH₂ (1), CH₃ (2) | Basic amino group; increased reactivity |

Critical Analysis of Structural Similarity

While 1-Bromo-3-fluoro-5-methoxybenzene (similarity score: 0.91) shares bromine and fluorine substituents with the target compound, the lack of a methyl group and differing substituent positions drastically alter its electronic profile and synthetic utility . Similarly, 5-Bromo-3-fluorobenzene-1,2-diol (similarity score: 0.89) prioritizes hydrogen bonding over halogen-mediated reactivity, limiting direct comparability .

Biologische Aktivität

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a compound with the molecular formula and CAS number 1351668-20-6, exhibits significant biological activity that makes it a valuable candidate in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential applications based on recent studies and data.

Chemical Structure and Properties

The compound features a unique arrangement of bromine, fluorine, and methoxy groups attached to a methylbenzene backbone. This specific substitution pattern enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrFO |

| IUPAC Name | This compound |

| CAS Number | 1351668-20-6 |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of bromine and fluorine atoms enables the compound to undergo electrophilic aromatic substitution reactions, which can modulate enzyme activities and cellular signaling pathways.

Target Interactions

Brominated and fluorinated compounds often mimic naturally occurring molecules, allowing them to effectively bind to biological targets. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Cellular Signaling : It can alter signal transduction pathways, impacting cell proliferation and apoptosis.

Biological Activities

Research indicates that derivatives of this compound exhibit a variety of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound could have therapeutic applications in inflammatory diseases.

- Anticancer Activity : The structural characteristics suggest potential anticancer properties, as modifications in similar compounds have led to increased antiproliferative activity against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of fluorinated nucleosides, demonstrating that structural modifications significantly enhance anticancer activity. The introduction of specific substituents on the benzene ring has been linked to increased efficacy against cancer cells .

Study 2: Antimicrobial Efficacy

Research conducted on related brominated compounds revealed promising antimicrobial activity against Gram-positive bacteria. The presence of halogens was crucial for enhancing the interaction with bacterial cell membranes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.

- Blood-Brain Barrier Permeability : The compound is likely to cross the blood-brain barrier, which could be beneficial for neurological applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.